molecular formula C9H20N2 B032359 4-Amino-2,2,6,6-tetramethylpiperidine CAS No. 36768-62-4

4-Amino-2,2,6,6-tetramethylpiperidine

Cat. No. B032359
M. Wt: 156.27 g/mol
InChI Key: FTVFPPFZRRKJIH-UHFFFAOYSA-N
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Patent
US04001250

Procedure details

100 ml of methanol, 150 ml of liquid ammonia, 1 g of ammonium chloride and 20 g of a standard commercial hydrogenation catalyst (Raney nickel) were introduced into a 0.7 litre capacity hydrogenation autoclave. The autoclave was heated to 200°C under a hydrogen pressure of about 20 to about 40 atms, so that the hydrogen pressure settled at a level of approximately 80 atms. A solution of 100 g of phorone in 100 ml of methanol was then pumped in over a period of about 1 hour. After about 30 minutes, the fall in the hydrogen pressure and, hence, hydrogenation were over. After cooling, the autoclave was vented and the reaction solution filtered off from the catalyst. Fractional distillation of the reaction solution yielded 52 g (46% of the theoretical yield) of 4-amino-2,2,6,6-tetramethyl piperidine with a boiling point of 86° to 90°C/15 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
liquid
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
standard commercial hydrogenation catalyst
Quantity
20 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl-].[NH4+:3].[H][H].[CH3:6][C:7](=[CH:9][C:10](=O)[CH:11]=[C:12]([CH3:14])[CH3:13])[CH3:8]>CO>[NH2:1][CH:10]1[CH2:9][C:7]([CH3:8])([CH3:6])[NH:3][C:12]([CH3:14])([CH3:13])[CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)=CC(C=C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
liquid
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
standard commercial hydrogenation catalyst
Quantity
20 g
Type
catalyst
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then pumped in over a period of about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction solution filtered off from the catalyst
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the reaction solution
CUSTOM
Type
CUSTOM
Details
yielded 52 g (46% of the

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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